13-chloro-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
Description
The compound 13-chloro-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaen-6-one features a complex tricyclic scaffold incorporating a thiadiazine ring system fused with additional heterocyclic moieties. Key structural elements include:
- A tricyclo[7.4.0.0²,⁷] backbone with sulfur (8-thia) and nitrogen (3,5-diaza) atoms.
- A 4-(4-fluorophenyl)piperazinyl group attached via a ketone-containing side chain.
- A chloro substituent at position 12.
Properties
IUPAC Name |
9-chloro-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O2S/c23-16-2-1-3-17-19(16)20-21(31-17)22(30)28(13-25-20)12-18(29)27-10-8-26(9-11-27)15-6-4-14(24)5-7-15/h1-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAZUHYAARSGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC4=C(C3=O)SC5=C4C(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-chloro-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-fluorophenylpiperazine with a suitable chloro-substituted intermediate under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
13-chloro-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Neurological Disorders
One of the primary applications of this compound is in the treatment of neurological disorders. The structure suggests potential activity as a selective antagonist for certain receptors, particularly the muscarinic receptors involved in cognitive functions.
Case Study: Muscarinic Receptor Modulation
Research indicates that compounds similar to 13-chloro-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one have shown promise in modulating muscarinic receptor activity, which is crucial for managing conditions such as Alzheimer's disease and schizophrenia. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar scaffolds exhibited significant binding affinity and selectivity towards M4 muscarinic receptors .
Antidepressant Effects
The piperazine component is known for its antidepressant properties, making this compound a candidate for further exploration in treating depression and anxiety disorders.
Case Study: Antidepressant Activity
In preclinical trials, compounds containing piperazine rings have been shown to enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms. A notable study by Smith et al. (2023) highlighted that modifications to the piperazine structure can significantly influence the pharmacological profile of these compounds .
Anticancer Potential
Emerging research suggests that this compound may also possess anticancer properties. The unique structural features could allow it to interact with various cellular pathways involved in tumor growth and proliferation.
Case Study: Inhibition of Cancer Cell Lines
A recent investigation into the cytotoxic effects of structurally similar compounds revealed promising results against several cancer cell lines, including breast and lung cancer cells. The study reported IC50 values indicating effective inhibition at low concentrations .
Mechanism of Action
The mechanism of action of 13-chloro-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Thiadiazinone Derivatives ()
Compounds 6a and 6b (3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one enantiomers) share a thiadiazinone core but lack the tricyclic framework of the target compound. Key differences:
- Substituents : The target compound features a 4-fluorophenylpiperazine group, whereas 6a/6b have simpler dimethylpiperazine substituents.
- Optical Activity : 6a/6b exhibit significant optical rotation ([α]D +65 and -64, respectively), suggesting chiral centers absent in the target compound’s piperazine side chain .
- Spectroscopic Data : Both 6a/6b and the target compound show UV-Vis absorbance near 270–320 nm, indicative of conjugated π-systems, but the tricyclic system likely alters λmax values .
Tricyclic Analogs ()
The compound T3D4557 (13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3(8),4,6,11,13-hexaene) shares a tricyclic backbone but differs in heteroatom placement (aza vs. thia-diaza) and substituents (piperidinylidene vs. piperazinyl) .
Piperazine/Piperidine-Containing Compounds
Spirocyclic Diones ()
Compounds 13 and 14 (8-phenyl-1,3-diazaspiro[4.5]decane-2,4-diones with phenylpiperazine groups) highlight the role of arylpiperazine moieties in receptor binding. Unlike the target compound, these lack sulfur atoms and have spirocyclic cores, which may reduce conformational flexibility .
Isoxazole Derivatives ()
Compounds 8b and 8c (chloro-substituted isoxazoles with phenethylpiperidine groups) demonstrate the pharmacological relevance of combining heterocycles with piperidine/piperazine groups. However, their isoxazole cores differ electronically from the thiadiazine system in the target compound .
Spectroscopic Profiling
- Mass Spectrometry : The target compound’s MALDI-TOF profile may resemble 6a/6b (m/z ~260–300 range), but its higher molecular weight due to the tricyclic system would shift signals upward .
- NMR : The piperazine protons in the target compound (δH ~2.2–3.4 ppm) would mirror those in 6a/6b, while the tricyclic core’s protons may appear downfield (δH > 5 ppm) .
Computational Similarity Assessment ()
Using Tanimoto coefficients or Dice indexes, the target compound’s structural similarity to known bioactive molecules (e.g., HDAC inhibitors like SAHA) could be quantified. For example:
Data Tables
Table 1: Structural and Analytical Comparison
Biological Activity
The compound 13-chloro-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A piperazine ring , which is known for its pharmacological properties.
- A fluorophenyl group , which can enhance biological activity through electronic effects.
- A thia-diazatricyclo framework , contributing to its structural stability and interaction with biological targets.
Chemical Formula
IUPAC Name
9-chloro-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-benzothiolo[3,2-d]pyrimidin-4-one.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
- Receptor Modulation : It may bind to receptors influencing neurotransmission or hormonal signaling.
Case Studies on Biological Activity
- Anticancer Activity : Research has indicated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that piperazine derivatives can enhance the efficacy of chemotherapeutic agents like doxorubicin in breast cancer models .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease contexts .
Biological Activity Data Table
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions using starting materials readily available from commercial sources. The synthetic route often includes:
- Reaction of 4-fluorophenylpiperazine with chloro-substituted intermediates.
- Utilization of solvents like dichloromethane and acetonitrile under controlled conditions.
Pharmacological Evaluations
Pharmacological evaluations have demonstrated that derivatives of this compound can exhibit:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
